![molecular formula C25H28N6O3 B2609874 N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 873002-70-1](/img/structure/B2609874.png)
N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including an amine, a triazole, a pyridazine, and a benzamide. These types of compounds are often used in medicinal chemistry due to their ability to interact with biological systems in specific ways .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which can participate in hydrogen bonding and other interactions .Scientific Research Applications
- Researchers have explored the potential of this compound as an anticancer agent. It may inhibit tumor growth or induce apoptosis in cancer cells. Further studies are needed to understand its mechanism of action and efficacy against specific cancer types .
Anticancer Activity
In addition to these six areas, researchers have also conducted in silico pharmacokinetic and molecular modeling studies to understand its interactions with biological targets. Overall, this compound holds promise for drug design and development, especially in the treatment of multifunctional diseases . Keep in mind that further research is necessary to fully unlock its therapeutic potential. 🌟
Mechanism of Action
Target of action
Indole derivatives and triazole-containing compounds are known to bind with high affinity to multiple receptors . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Mode of action
These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors
Biochemical pathways
The affected pathways and their downstream effects would depend on the specific targets of the compound. Indole derivatives and triazole-containing compounds have been found to exhibit a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned earlier, indole derivatives and triazole-containing compounds have been found to exhibit a broad spectrum of biological activities .
Future Directions
properties
IUPAC Name |
N-[2-[6-[2-(3,4-dimethoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3/c1-17-4-7-19(8-5-17)25(32)27-15-13-24-29-28-23-11-10-22(30-31(23)24)26-14-12-18-6-9-20(33-2)21(16-18)34-3/h4-11,16H,12-15H2,1-3H3,(H,26,30)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBCBAIZWOVOOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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